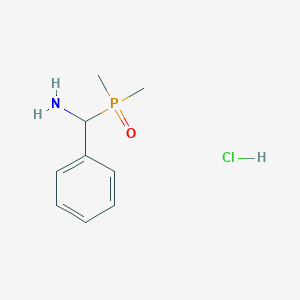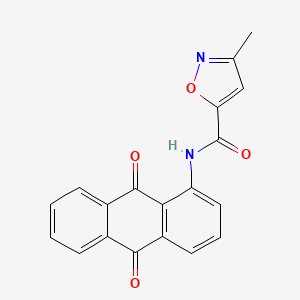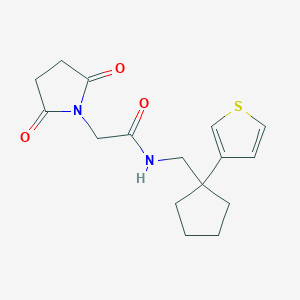
Dimethylphosphoryl(phenyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylphosphoryl(phenyl)methanamine;hydrochloride, also referred to as DIMP, is a chemical compound with the chemical formula C8H12ClNO2P. It has a molecular weight of 219.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14NOP.ClH/c1-12(2,11)9(10)8-6-4-3-5-7-8;/h3-7,9H,10H2,1-2H3;1H . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound is a powder and it has a storage temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Organophosphorus Compounds in Schistosomiasis Treatment
Organophosphorus compounds like metrifonate have been studied for their potential in treating schistosomiasis, a disease caused by parasitic worms. Metrifonate, initially introduced as an insecticide, was later applied in the medical field for schistosomiasis treatment, demonstrating substantial therapeutic effects specifically against Schistosoma haematobium infections. Further detailed studies are suggested to explore its application thoroughly, including its enzymic properties and pharmacokinetics in humans (Holmstedt et al., 1978).
Environmental Estrogens and Methoxychlor
Methoxychlor, a proestrogenic pesticide, undergoes metabolism to produce its active estrogenic form, affecting fertility and development in both genders. While extensive studies have focused on its impact on females, less common reports address its effects on males, highlighting the reproductive toxicity of methoxychlor and the need for further research to determine its significance to human health (Cummings, 1997).
Phosphonic Acid Applications
Phosphonic acids, characterized by a unique functional group, find applications across various fields due to their bioactive properties. These applications range from drug development and medical imaging to the design of supramolecular materials and analytical purposes. The synthesis of phosphonic acids is crucial for numerous research projects, underscoring their versatile utility in chemistry, biology, and physics (Sevrain et al., 2017).
Transition Metal Phosphide Hydroprocessing Catalysts
Transition metal phosphides have emerged as promising hydroprocessing catalysts, offering high activity and stability. These catalysts, with properties resembling ceramics but retaining metallic characteristics, are effective in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. Notably, Ni2P phosphide has shown activity surpassing that of traditional sulfide catalysts, indicating its potential for improving hydroprocessing technology (Oyama et al., 2009).
Nitrosamines in Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have become a significant concern in water technology due to their formation as disinfection by-products and potential health hazards. Research efforts focus on understanding the formation mechanisms of nitrosamines during water treatment processes and developing methods for their removal to ensure water safety (Nawrocki & Andrzejewski, 2011).
Wirkmechanismus
While the exact mechanism of action for Dimethylphosphoryl(phenyl)methanamine;hydrochloride is not available, it’s worth noting that in an acidic environment, similar compounds like methenamine are hydrolyzed to ammonia and formaldehyde . Formaldehyde is considered to be highly bactericidal, possessing nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). The compound also has several precautionary statements .
Eigenschaften
IUPAC Name |
dimethylphosphoryl(phenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP.ClH/c1-12(2,11)9(10)8-6-4-3-5-7-8;/h3-7,9H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERBNQSNMYVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2608679.png)

![N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2608684.png)
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2608685.png)
![3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2608686.png)
![2-ethyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2608687.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2608688.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2608690.png)

![(4aR,6aR,6bS,10R,12aS)-10-[(2S,3R,4S,5R)-3-[(2R,3S,4R,5R,6R)-4-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2608696.png)

![3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2608699.png)
![1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2608700.png)
